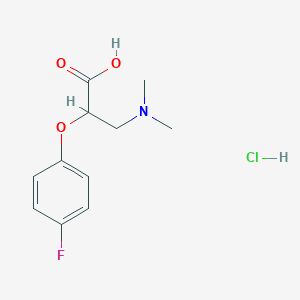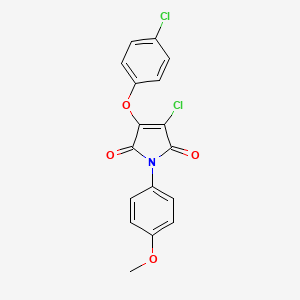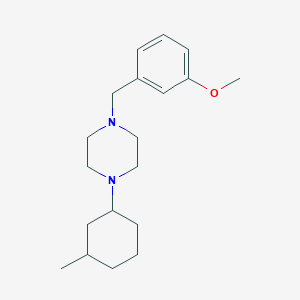
3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride, commonly known as DFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. DFPP is a derivative of the neurotransmitter gamma-aminobutyric acid (GABA) and has been shown to have significant effects on GABA receptors in the brain.
作用機序
DFPP acts as a positive allosteric modulator of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptors, which means that it enhances the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride by binding to a site on the receptor that is distinct from the 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride binding site. This results in an increase in the potency and efficacy of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride, leading to an overall increase in inhibitory neurotransmission in the brain. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemical and Physiological Effects:
DFPP has been shown to have significant effects on the central nervous system. It enhances the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride, leading to an increase in inhibitory neurotransmission in the brain. This results in a decrease in neuronal excitability and an overall decrease in anxiety and stress. DFPP has also been shown to have anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
DFPP has several advantages for use in lab experiments. It is a potent and selective 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptor agonist, which means that it can be used to study the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride on the brain. It is also relatively stable and easy to synthesize, making it a cost-effective compound for research. However, DFPP has some limitations, including its low solubility in water and its potential toxicity at high doses.
将来の方向性
There are several future directions for research on DFPP. One area of interest is the development of DFPP analogs with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of interest is the investigation of the effects of DFPP on specific 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptor subtypes, which could lead to the development of more selective drugs for the treatment of neurological disorders. Additionally, further research is needed to determine the long-term effects of DFPP on the brain and to investigate its potential for the treatment of other disorders, such as schizophrenia and addiction.
合成法
The synthesis of DFPP involves the reaction of 4-fluorophenol with 3-dimethylaminopropyl magnesium chloride, followed by reaction with ethyl chloroformate to yield the desired product. The reaction is carried out under anhydrous conditions, and the product is purified by recrystallization from ethanol.
科学的研究の応用
DFPP has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to have significant effects on 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptors, which are involved in the regulation of anxiety, sleep, and epilepsy. DFPP has been found to be a potent 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride receptor agonist, which means that it enhances the effects of 3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid hydrochloride in the brain. This makes it a potential candidate for the treatment of various neurological disorders, including anxiety, depression, and epilepsy.
特性
IUPAC Name |
3-(dimethylamino)-2-(4-fluorophenoxy)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3.ClH/c1-13(2)7-10(11(14)15)16-9-5-3-8(12)4-6-9;/h3-6,10H,7H2,1-2H3,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPCLMKLZVTMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C(=O)O)OC1=CC=C(C=C1)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-2-(4-fluorophenoxy)propanoic acid;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-methylphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5121229.png)
![2-butyl-2-methyl-5-[4-(methylthio)benzylidene]-1,3-dioxane-4,6-dione](/img/structure/B5121231.png)
![4-propyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5121248.png)
![N-(2,3-dimethylphenyl)-2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5121280.png)
![methyl (2S)-[(4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino](phenyl)acetate](/img/structure/B5121285.png)
![hexyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5121295.png)
![[4-(dimethylamino)benzyl][2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]amine hydrochloride](/img/structure/B5121301.png)
![4-({4-[(diphenylacetyl)amino]butanoyl}amino)butanoic acid](/img/structure/B5121306.png)
![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5121317.png)
![3-[(4-bromophenyl)amino]-3-(4-fluorophenyl)-1-phenyl-1-propanone](/img/structure/B5121320.png)

![2-[ethyl(3-methoxybenzoyl)amino]benzoic acid](/img/structure/B5121334.png)

